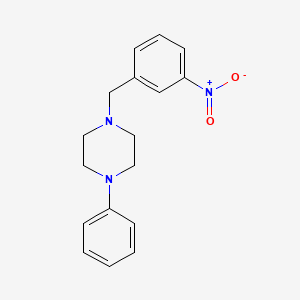

1-(3-nitrobenzyl)-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(3-nitrobenzyl)-4-phenylpiperazine often involves complex organic reactions. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the nucleophilic substitution reactions that might be akin to the synthetic pathways of 1-(3-nitrobenzyl)-4-phenylpiperazine, highlighting the importance of specific reactants and conditions to achieve the desired product with high purity and yield (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(3-nitrobenzyl)-4-phenylpiperazine has been extensively studied using X-ray diffraction methods. For example, investigations into N-phenyl-4-nitrobenzylamine and related compounds have provided insights into the crystalline structure and molecular arrangements, which are crucial for understanding the physical and chemical behavior of these compounds (Iwasaki et al., 1988).

Chemical Reactions and Properties

The chemical reactivity of nitrobenzyl compounds, including those similar to 1-(3-nitrobenzyl)-4-phenylpiperazine, involves various transformations under different conditions. The cleavage of C-P bonds in the presence of sodium hydroxide in nitrobenzyl(α-amino)phosphonic acids demonstrates the potential chemical reactions that such compounds can undergo, leading to the formation of azoxybenzene and azobenzene derivatives (Boduszek & Halama, 1998).

Physical Properties Analysis

The physical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine and similar compounds can be elucidated through the study of their crystal structures. The analysis of 4-nitrobenzylphosphonic acid provides a comparison of intermolecular interactions within the crystal structure, contributing to the understanding of the stability and physical characteristics of these molecules (Wilk et al., 2014).

Chemical Properties Analysis

Investigating the chemical properties of 1-(3-nitrobenzyl)-4-phenylpiperazine involves understanding its reactivity, interaction with other substances, and potential applications. Research on the reactivity of nitrosoimines with organolithiums provides insight into the chemical behavior and transformations that similar nitrobenzyl compounds might undergo, shedding light on their functional group interactions and potential for forming new compounds (Hisaoka et al., 1975).

Mechanism of Action

Target of Action

Benzyl compounds are known to interact with various proteins and enzymes in the body . The specific targets would depend on the exact structure of the compound and its functional groups.

Mode of Action

Benzyl compounds generally undergo reactions at the benzylic position, which can be resonance stabilized . This allows for various types of reactions, including free radical reactions, nucleophilic substitutions, and oxidations . The nitro group in the compound could potentially undergo reduction to form an amine , which could further influence its interaction with its targets.

Biochemical Pathways

Benzyl compounds can participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Benzyl compounds are generally known to have good bioavailability due to their lipophilic nature .

Result of Action

Based on the known reactivities of benzyl compounds, it can be speculated that this compound could potentially interact with various proteins and enzymes, leading to changes in cellular functions .

Action Environment

The action, efficacy, and stability of 1-(3-nitrobenzyl)-4-phenylpiperazine could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its reactivity . Additionally, the presence of other molecules could potentially affect the compound’s interactions with its targets.

properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCRAJMTPDPXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzyl)-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]acetic acid](/img/structure/B5618131.png)

![4-[(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)amino]benzenesulfonamide](/img/structure/B5618138.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5618141.png)

![N-[3-(2-furyl)propyl]-1-methyl-2-azepanecarboxamide](/img/structure/B5618142.png)

![7-isopropyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5618151.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethanamine](/img/structure/B5618162.png)

![(3R*,4R*)-1-[(1-benzyl-4-piperidinyl)acetyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5618164.png)

![3-{1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5618168.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5618176.png)

![1-(cyclohexylmethyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5618188.png)

![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinol](/img/structure/B5618217.png)